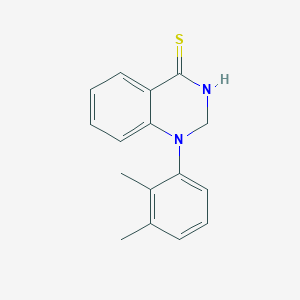![molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico es un compuesto que pertenece a la clase de los derivados del imidazo[1,5-a]piridina. Estos compuestos son conocidos por su estructura química única y versatilidad, lo que los hace valiosos en varios campos como la ciencia de los materiales, la farmacéutica y la optoelectrónica .
Métodos De Preparación
La síntesis del ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico típicamente involucra la formación del núcleo de imidazo[1,5-a]piridina seguido por la introducción de los grupos fenilo y ácido propanoico. Un método común involucra la ciclación de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 2-aminopiridina con α-bromoacetofenona puede conducir a la formación del núcleo de imidazo[1,5-a]piridina, que luego puede ser funcionalizado aún más .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza. Estos métodos a menudo utilizan procesos automatizados y técnicas avanzadas de purificación para lograr el producto deseado.
Análisis De Reacciones Químicas
El ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos fenilo o ácido propanoico pueden ser reemplazados por otros grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono, y condiciones específicas de temperatura y presión para optimizar la reacción .
Aplicaciones Científicas De Investigación
El ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual el ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico ejerce sus efectos depende de su aplicación. Por ejemplo, como una sonda fluorescente, el compuesto interactúa con iones o moléculas específicas, lo que lleva a un cambio en sus propiedades de fluorescencia. Esta interacción puede estudiarse usando técnicas como la espectroscopia de fluorescencia y la titulación de RMN .
En aplicaciones medicinales, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos terapéuticos. Las vías exactas involucradas pueden ser dilucidadas a través de ensayos bioquímicos y estudios de modelado molecular .
Comparación Con Compuestos Similares
El ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico puede compararse con otros derivados del imidazo[1,5-a]piridina, como:
2-Amino-3-(1-fenilimidazo[1,5-a]piridin-3-il)maleonitrilo: Usado como una sonda fluorescente para la detección de hipoclorito.
3-Bromoimidazo[1,5-a]piridina: Utilizado en la síntesis de varios compuestos orgánicos.
La singularidad del ácido 3-(1-fenilimidazo[1,5-a]piridin-3-il)propanoico radica en sus grupos funcionales específicos, que le confieren propiedades químicas y físicas distintivas, haciéndolo adecuado para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20) |
Clave InChI |
CEKBJLSNPIPMCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


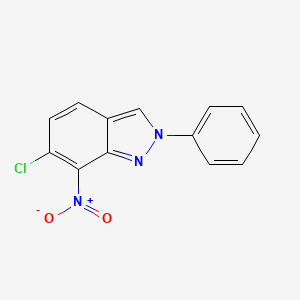
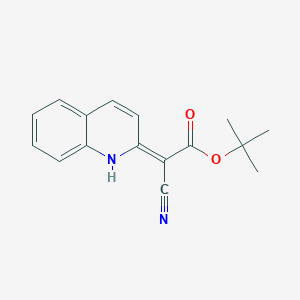
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)
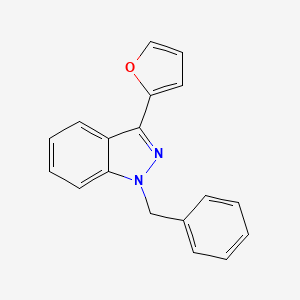
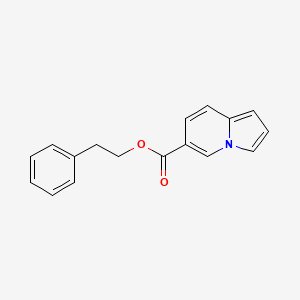
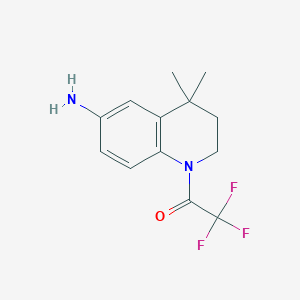

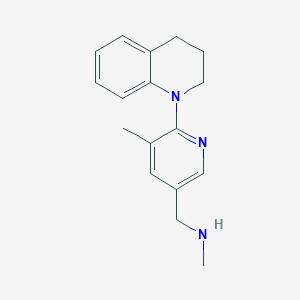
![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
